molecular formula C15H13N3O5 B6098940 N'-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide

N'-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide

Cat. No. B6098940
M. Wt: 315.28 g/mol
InChI Key: IPXDUBUZMSYEJN-CXUHLZMHSA-N
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Description

N'-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide, also known as HMB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HMB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 315.29 g/mol.

Mechanism of Action

The mechanism of action of N'-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide is not fully understood, but it is believed to involve the inhibition of ROS production and the modulation of cellular signaling pathways. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the NF-κB pathway. It has also been shown to inhibit the activity of certain enzymes such as xanthine oxidase and lipoxygenase.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, which are involved in the development of various diseases such as cancer, diabetes, and cardiovascular disease. This compound has also been shown to possess neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide in lab experiments is its high purity and stability. This compound is also relatively inexpensive and easy to synthesize. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N'-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer, diabetes, and neurodegenerative diseases. Additionally, the role of this compound in cellular signaling pathways and its interaction with other biomolecules such as proteins and enzymes could be further explored.

Synthesis Methods

The synthesis of N'-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-nitrobenzohydrazide. The reaction is carried out in the presence of a catalyst and an organic solvent such as ethanol or methanol. The resulting product is purified through recrystallization and characterized using spectroscopic techniques such as NMR and IR.

Scientific Research Applications

N'-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide has been widely studied for its potential applications in scientific research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. This compound has been used as a chemical probe to investigate the role of reactive oxygen species (ROS) in cellular signaling pathways. It has also been used to study the mechanism of action of certain enzymes and proteins.

properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-23-14-8-10(6-7-13(14)19)9-16-17-15(20)11-4-2-3-5-12(11)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXDUBUZMSYEJN-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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